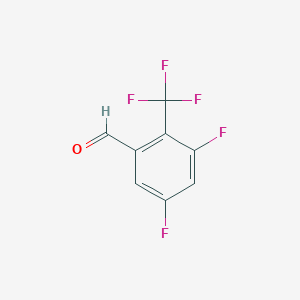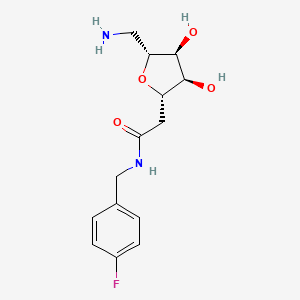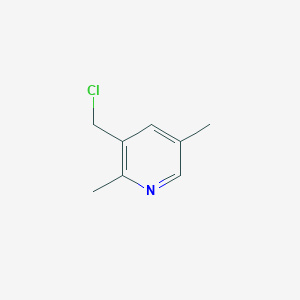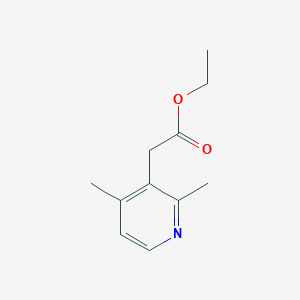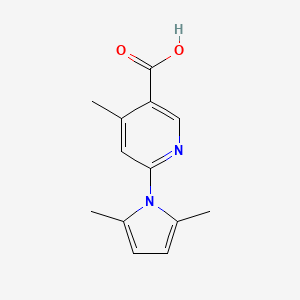
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid is a heterocyclic compound that features a pyrrole ring fused to a nicotinic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and nicotinic acid functionalities allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid typically involves the condensation of 2,5-dimethylpyrrole with a nicotinic acid derivative. One common method includes the use of 2,5-dimethoxytetrahydrofuran and a catalytic amount of bismuth nitrate pentahydrate to produce the pyrrole ring . The reaction is carried out under reflux conditions, followed by acid-mediated cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction of the nicotinic acid moiety can yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohol derivatives of nicotinic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid has several scientific research applications:
作用机制
The mechanism of action of 6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This binding interferes with the enzymes’ normal function, leading to antibacterial and antitubercular effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzymes, enhancing its inhibitory activity.
相似化合物的比较
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for improving monoclonal antibody production in Chinese hamster ovary cell cultures.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: Exhibits antibacterial and antitubercular properties.
Uniqueness
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid is unique due to its dual functionality, combining the reactivity of both pyrrole and nicotinic acid moieties. This dual functionality allows for a broader range of chemical reactions and biological activities compared to similar compounds that may only contain one of these functionalities.
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-8-6-12(14-7-11(8)13(16)17)15-9(2)4-5-10(15)3/h4-7H,1-3H3,(H,16,17) |
InChI 键 |
ANQLXJQVYLSYKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=NC=C(C(=C2)C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Bromophenyl)methoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B14859816.png)
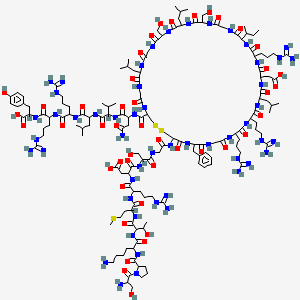
![[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14859822.png)
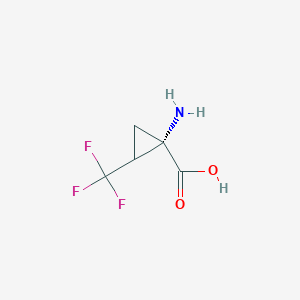
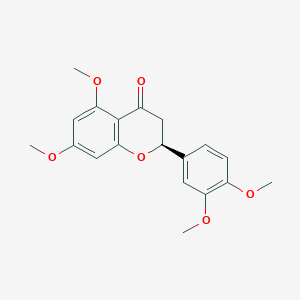
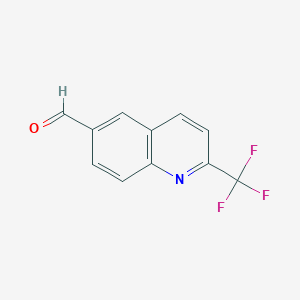
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B14859846.png)
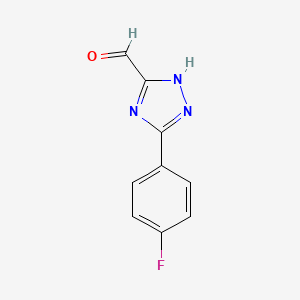
![(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine](/img/structure/B14859857.png)
![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
